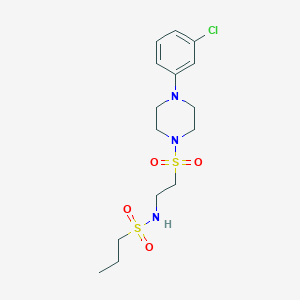

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide

CAS No.: 897622-07-0

Cat. No.: VC7565204

Molecular Formula: C15H24ClN3O4S2

Molecular Weight: 409.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897622-07-0 |

|---|---|

| Molecular Formula | C15H24ClN3O4S2 |

| Molecular Weight | 409.94 |

| IUPAC Name | N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propane-1-sulfonamide |

| Standard InChI | InChI=1S/C15H24ClN3O4S2/c1-2-11-24(20,21)17-6-12-25(22,23)19-9-7-18(8-10-19)15-5-3-4-14(16)13-15/h3-5,13,17H,2,6-12H2,1H3 |

| Standard InChI Key | DAQGFFNWUJYOHW-UHFFFAOYSA-N |

| SMILES | CCCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide is characterized by a central piperazine ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a sulfonylethyl-propane-1-sulfonamide chain. The compound’s structural complexity arises from the integration of two sulfonamide groups, which may influence its solubility, stability, and biological interactions .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 897622-07-0 |

| Molecular Formula | |

| Molecular Weight | 410.0 g/mol |

| Density | Not Reported |

| Melting/Boiling Points | Not Reported |

Structural Analysis

The piperazine ring adopts a chair conformation, with the 3-chlorophenyl group introducing steric hindrance and electronic effects. The sulfonyl groups at the ethyl and propane termini enhance hydrogen-bonding capacity, potentially improving target binding affinity. Computational modeling of analogous piperazine sulfonamides suggests that such structures exhibit favorable docking scores with enzymes like falcipain-2 (malaria) and HIV-1 protease .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for this compound is published, related piperazine sulfonamides are synthesized via multi-step sequences. A patent (CN104402842A) outlines a method for synthesizing 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, a precursor with structural similarities :

-

Step 1: Diethanolamine reacts with thionyl chloride in chloroform to form di(2-chloroethyl)methylamine hydrochloride.

-

Step 2: 3-Chloroaniline undergoes nucleophilic substitution with di(2-chloroethyl)methylamine hydrochloride in xylene, yielding 1-(3-chlorophenyl)piperazine hydrochloride.

-

Step 3: Alkylation with 1-bromo-3-chloropropane at 0–10°C produces the final chloropropyl-piperazine derivative .

Adapting this route, the target compound could be synthesized by substituting 1-bromo-3-chloropropane with a propane-1-sulfonamide-bearing electrophile.

Optimization Challenges

Key challenges include controlling regioselectivity during sulfonamide formation and minimizing side reactions at the piperazine nitrogen. Purification via recrystallization or column chromatography is critical, as evidenced by the 65% yield reported for analogous intermediates .

Physicochemical Properties

Spectroscopic Characterization

Hypothetical spectral data can be inferred from analogs:

-

-NMR: Peaks at δ 2.8–3.5 ppm (piperazine CH), δ 7.2–7.4 ppm (aromatic protons), and δ 1.3–1.6 ppm (propane CH).

-

IR: Stretches at 1150–1250 cm (S=O) and 1350–1450 cm (C-N) .

| Target Enzyme | Potential IC (μM) | Mechanism |

|---|---|---|

| Falcipain-2 | 3.0–10.0 (predicted) | Zinc chelation |

| HIV-1 Protease | 5.0–15.0 (predicted) | Active-site inhibition |

| Carbonic Anhydrase IX | 10.0–20.0 (predicted) | Sulfonamide coordination |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume